molecular formula C7H13BrO2 B13282652 2-Bromopropyl butanoate

2-Bromopropyl butanoate

Cat. No.: B13282652
M. Wt: 209.08 g/mol
InChI Key: XDZLFGXRBBFQGQ-UHFFFAOYSA-N
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Description

2-Bromopropyl butanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. The structure of this compound consists of a butanoate group attached to a 2-bromopropyl group, making it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopropyl butanoate can be synthesized through the esterification reaction between butanoic acid and 2-bromopropanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Butanoic acid+2-Bromopropanol2-Bromopropyl butanoate+Water\text{Butanoic acid} + \text{2-Bromopropanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+2-Bromopropanol→2-Bromopropyl butanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more advanced techniques and equipment to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromopropyl butanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butanoic acid and 2-bromopropanol.

    Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as hydroxide ions, often in the presence of a solvent like ethanol.

Major Products

    Hydrolysis: Butanoic acid and 2-bromopropanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

2-Bromopropyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromopropyl butanoate involves its interactions with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by water, leading to the formation of butanoic acid and 2-bromopropanol. In substitution reactions, the bromine atom is replaced by other nucleophiles, altering the compound’s structure and properties.

Comparison with Similar Compounds

2-Bromopropyl butanoate can be compared with other esters and brominated compounds:

    Ethyl butanoate: Similar ester structure but lacks the bromine atom.

    2-Bromopropyl acetate: Similar brominated ester but with an acetate group instead of a butanoate group.

    Methyl butanoate: Another ester with a different alkyl group.

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom.

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-bromopropyl butanoate

InChI

InChI=1S/C7H13BrO2/c1-3-4-7(9)10-5-6(2)8/h6H,3-5H2,1-2H3

InChI Key

XDZLFGXRBBFQGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(C)Br

Origin of Product

United States

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